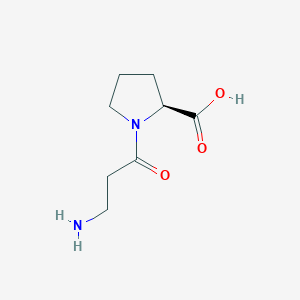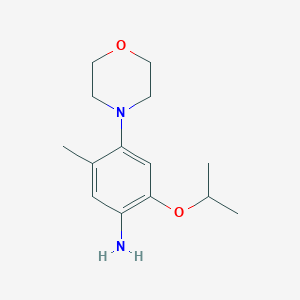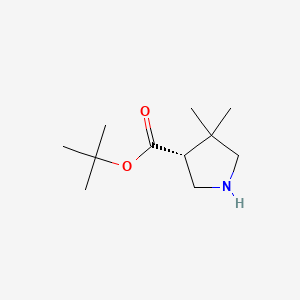
(R)-2-(benzyloxycarbonylamino)-3-(butylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a butylsulfanyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, typically using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The butylsulfanyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(propylsulfanyl)propanoic acid
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(butylsulfanyl)propanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a butylsulfanyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO4S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2R)-3-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-9-21-11-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Clave InChI |
NPBHZWCOUGIZCD-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)




![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)




![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
